tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate: is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. The presence of trifluoromethyl and dinitro groups in its structure imparts significant chemical reactivity and stability, making it a valuable compound for synthetic and industrial applications.
Preparation Methods
The synthesis of tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the introduction of the trifluoromethyl and dinitro groups. One common synthetic route involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with tert-butyl 3-pyrrolidine-1-carboxylate under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl and dinitro groups play a crucial role in its reactivity, allowing it to interact with enzymes and other biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate specific biochemical processes .
Comparison with Similar Compounds
tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate: This compound has amino groups instead of nitro groups, which affects its reactivity and applications.
tert-Butyl 3-(2,6-dinitro-4-(methyl)phenoxy)pyrrolidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and stability.
Properties
CAS No. |
1159826-65-9 |
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Molecular Formula |
C16H18F3N3O7 |
Molecular Weight |
421.32 g/mol |
IUPAC Name |
tert-butyl 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H18F3N3O7/c1-15(2,3)29-14(23)20-5-4-10(8-20)28-13-11(21(24)25)6-9(16(17,18)19)7-12(13)22(26)27/h6-7,10H,4-5,8H2,1-3H3 |
InChI Key |
DBLXCJSPHCRQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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